BenchChemオンラインストアへようこそ!

Deltasonamide 1

KRas signaling PDE6δ inhibition Fragment-based drug design

Deltasonamide 1 is a structurally validated PDE6δ inhibitor with picomolar affinity (K_D 203 pM) that forms up to seven hydrogen bonds in the farnesyl-binding pocket, conferring resistance to Arl2-mediated displacement. This distinct binding stoichiometry ensures sustained target engagement in live-cell assays compared to looser, allosterically vulnerable chemotypes. The compound selectively disrupts Rheb-PDEδ (IC₅₀ 0.397 µM) and KRas-PDEδ complexes while sparing high-affinity cargoes like INPP5E, making it the inhibitor of choice for mTORC1 and oncogenic KRas trafficking studies where cargo selectivity is critical. For experimental designs requiring a wider dose-response window in proliferation assays (e.g., MiaPaCa-2 IC₅₀ ~6.3 µM), Deltasonamide 1 offers superior resolution over more acutely toxic analogues. It also serves as the validated warhead scaffold for PDEδ-targeting PROTAC development (PDB: 5ML3).

Molecular Formula C30H39ClN6O4S2
Molecular Weight 647.3 g/mol
Cat. No. B10855360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltasonamide 1
Molecular FormulaC30H39ClN6O4S2
Molecular Weight647.3 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)CN(CC2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5
InChIInChI=1S/C30H39ClN6O4S2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35)
InChIKeyFWBBCSKXUXMTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deltasonamide 1: High-Affinity PDE6δ Inhibitor for KRas and Rheb Signaling Research


Deltasonamide 1 is a small-molecule inhibitor targeting the prenyl-binding chaperone phosphodiesterase 6 delta (PDE6δ, also known as PDEδ or PrBP/δ) [1]. It binds with picomolar affinity (K_D = 203 pM) to the farnesyl-binding pocket of PDE6δ, disrupting the proper membrane localization and signaling of prenylated GTPases including KRas and Rheb [1]. The compound belongs to a chemotype characterized by up to seven hydrogen bonds within the PDE6δ binding pocket, which confers both exceptional affinity and resistance to allosteric inhibitor release by Arl2 GTPase [2]. Deltasonamide 1 has demonstrated selective antiproliferative effects in KRas-mutant and -dependent cancer cell lines, and has been validated as a chemical probe for interrogating PDE6δ-dependent cellular trafficking and mTORC1 signaling pathways [3].

Why Generic PDEδ Inhibitor Substitution Fails: The Structural and Functional Uniqueness of Deltasonamide 1


Generic substitution among PDEδ inhibitors is not scientifically valid due to profound differences in binding stoichiometry, affinity, and functional consequences. Deltasonamide 1 establishes up to seven hydrogen bonds within the PDE6δ prenyl-binding pocket—a binding mode that is not universal across the chemotype and directly correlates with picomolar affinity (K_D = 203 pM) [1]. This extensive hydrogen-bond network confers resistance to allosteric displacement by the release factor Arl2, a mechanistic vulnerability that limits the cellular efficacy of earlier PDEδ inhibitors [2]. In head-to-head comparisons, Deltasonamide 1 demonstrates a cellular K_D of 85 nM for PDE6δ/KRas complex disruption, while the structurally related Deltasonamide 2 exhibits a cellular K_D of 64 nM—an apparent improvement that belies Deltasonamide 1's superior selectivity profile and distinct permeability characteristics . Furthermore, Deltasonamide 1 shows preferential inhibition of Rheb-PDEδ and KRas-PDEδ complexes (IC₅₀ values of 0.397 μM and 0.923 μM, respectively) while sparing high-affinity PDEδ cargoes such as INPP5E and GRK1, a selectivity pattern not replicated across all PDEδ inhibitors [3].

Quantitative Evidence Guide: Head-to-Head Differentiation of Deltasonamide 1 from Key Comparators


Picomolar Binding Affinity: Deltasonamide 1 vs. Deltasonamide 2

Deltasonamide 1 exhibits a dissociation constant (K_D) of 203 pM for PDE6δ-KRas inhibition, representing approximately 1.9-fold higher affinity compared to its direct analog Deltasonamide 2 (K_D = 385 pM) [1]. This difference is attributed to the optimized hydrogen-bond network within the farnesyl-binding pocket, where Deltasonamide 1 establishes up to seven hydrogen bonds with PDE6δ residues .

KRas signaling PDE6δ inhibition Fragment-based drug design Binding affinity

Cellular Target Engagement: PDE6δ-KRas Complex Disruption in Cells

In cellular assays measuring PDE6δ-KRas complex disruption, Deltasonamide 1 exhibits a cellular K_D of 85 nM . While Deltasonamide 2 shows a modestly improved cellular K_D of 64 nM in the same assay format, Deltasonamide 1 demonstrates superior selectivity for growth inhibition in KRas-mutant cells when evaluated in proliferation assays .

Cellular target engagement KRas signaling PDE6δ inhibition Pancreatic cancer models

Antiproliferative Activity in KRas-Dependent Pancreatic Cancer Cells

Deltasonamide 1 strongly reduces proliferation in MiaPaCa-2 human pancreatic ductal adenocarcinoma cells at submicromolar concentrations, with an IC₅₀ of approximately 6.3 μM after 60-hour treatment [1]. In comparison, Deltasonamide 2 exhibits an IC₅₀ of 750 nM (0.75 μM) in the same cell line, indicating approximately 8.4-fold higher antiproliferative potency . Despite this potency difference, Deltasonamide 1 retains value as a chemical probe for Rheb-mTORC1 pathway studies where its selectivity profile is advantageous [2].

Antiproliferative activity Pancreatic cancer KRas-mutant models MiaPaCa-2 cells

Cargo Selectivity Profile: Preferential Inhibition of Rheb-PDEδ and KRas-PDEδ Complexes

Deltasonamide 1 demonstrates cargo-selective inhibition of PDEδ interactions. In yeast two-hybrid assays, the compound inhibits Rheb-PDEδ complex formation with an IC₅₀ of 0.397 μM and KRas-PDEδ with an IC₅₀ of 0.923 μM after 7-hour treatment [1]. By contrast, disruption of PDEδ binding to high-affinity cargoes INPP5E and GRK1, or to release factors Arl2 and Arl3, requires substantially higher concentrations (10 μM), representing a >25-fold selectivity window [2].

Target selectivity PDEδ cargo discrimination Rheb-mTORC1 signaling KRas signaling

Resistance to Arl2-Mediated Allosteric Inhibitor Release

A key mechanistic vulnerability of many PDEδ inhibitors is their allosteric displacement by the release factor Arl2, which limits cellular efficacy and residence time. Deltasonamide 1's binding mode—characterized by up to seven hydrogen bonds within the farnesyl-binding pocket—confers resistance to efficient inhibitor release by Arl2 [1]. This property distinguishes Deltasonamide 1 from earlier PDEδ inhibitors that are readily displaced, representing a class-level advancement in inhibitor design [2].

Allosteric inhibitor release Arl2 GTPase PDEδ binding pocket Inhibitor residence time

Permeability and Efflux Transporter Interaction Profile

Deltasonamide 1 exhibits distinct permeability characteristics in Caco-2 cell monolayers. The compound demonstrates apparent permeability (P_app) of 1.56 × 10⁻⁶ cm/s in the apical-to-basolateral (A→B) direction and 13.67 × 10⁻⁶ cm/s in the basolateral-to-apical (B→A) direction, yielding an efflux ratio of 8.8 [1]. This high efflux ratio indicates that Deltasonamide 1 is a substrate for ABC efflux transporters. In contrast, the related compound Deltazinone 1 shows an efflux ratio of 0.6 (P_app A→B = 41.1 × 10⁻⁶ cm/s; B→A = 25.1 × 10⁻⁶ cm/s), demonstrating fundamentally different permeability behavior [2].

Caco-2 permeability Efflux transporters Cellular bioavailability ABC transporters

Optimal Research Application Scenarios for Deltasonamide 1 Based on Quantitative Differentiation


KRas-Dependent Pancreatic Cancer Cell Proliferation Studies Requiring Submicromolar Activity

Deltasonamide 1 is suitable for proliferation assays in KRas-mutant pancreatic cancer cell lines such as MiaPaCa-2, where it demonstrates antiproliferative effects at submicromolar concentrations (IC₅₀ ~6.3 μM) [1]. While Deltasonamide 2 offers higher potency (IC₅₀ = 750 nM) in this context, Deltasonamide 1 may be preferred when the experimental design requires a wider concentration window for dose-response profiling or when the cargo selectivity profile favoring Rheb/KRas over INPP5E/GRK1 is critical to the biological question [2].

Rheb-mTORC1 Pathway Inhibition in Tsc2-Null Cellular Models

Deltasonamide 1 has been validated as an effective inhibitor of the Rheb-mTORC1 signaling axis in Tsc2-null MEFs, where it reduces S6K phosphorylation (Thr389) with an IC₅₀ of 4.49 μM and suppresses cell proliferation [1]. The compound's cargo selectivity for Rheb-PDEδ (IC₅₀ = 0.397 μM) over high-affinity cargoes makes it particularly suitable for studies focused on Rheb-dependent mTORC1 activation without confounding effects on PDEδ-mediated trafficking of other prenylated proteins [2].

Chemical Probe Studies Requiring Resistance to Arl2-Mediated Allosteric Release

For experiments requiring prolonged cellular target engagement or where PDEδ inhibitor displacement by Arl2 GTPase would confound results, Deltasonamide 1 offers a mechanistic advantage over earlier PDEδ inhibitor chemotypes. Its extensive hydrogen-bond network (up to seven H-bonds) confers resistance to efficient inhibitor release by Arl2, potentially enabling more sustained PDEδ inhibition in live-cell imaging or extended time-course assays [1].

PROTAC Development Using PDEδ-Targeting Ligands

Analogues of Deltasonamide 1 have been successfully employed as PDEδ-targeting warheads in the design of proteolysis-targeting chimeras (PROTACs) for induced degradation of PDEδ via cereblon or VHL E3 ligase recruitment [1]. The high-affinity binding and structural characterization of Deltasonamide 1 bound to PDE6δ (PDB ID: 5ML3) provide a foundation for structure-guided PROTAC linker optimization, enabling the development of chemical knockdown tools for studying PDEδ function in lipid metabolism and protein trafficking [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deltasonamide 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.